Catechol-13C6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

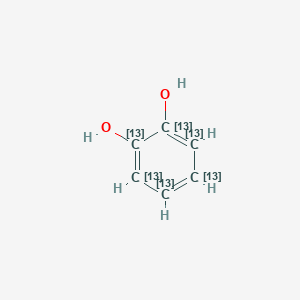

Catechol-13C6 is a compound that features a cyclohexane ring with two hydroxyl groups and six carbon atoms labeled with the isotope carbon-13. This isotopically labeled compound is used in various scientific research applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Catechol-13C6 typically involves the introduction of carbon-13 isotopes into the cyclohexane ring. One common method is through the substitution of hydrogen atoms on the cyclohexane ring with carbon-13 labeled hydroxyl groups. This can be achieved through various reactions such as oxidation, acylation, or chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

化学反応の分析

Types of Reactions

Catechol-13C6 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexane-1,2-dione, while reduction can produce cyclohexane-1,2-diol.

科学的研究の応用

Applications Overview

The applications of Catechol-13C6 can be categorized as follows:

Chemistry

- NMR Spectroscopy : Used extensively in Nuclear Magnetic Resonance (NMR) spectroscopy to study molecular structures and dynamics. The carbon-13 label enhances the resolution of spectral data, allowing for more precise structural elucidation .

- Reaction Mechanism Studies : Helps in understanding reaction mechanisms by tracing the labeled carbon atoms through various chemical transformations.

Biology

- Metabolic Studies : Employed in tracing biochemical pathways, particularly in studies involving phenolic compounds and their metabolites. This application is crucial for understanding metabolic processes in organisms .

- Enzyme Kinetics : Used to investigate enzyme-substrate interactions by monitoring the incorporation of labeled carbon into products.

Medicine

- Drug Development : Utilized in pharmacokinetic studies to trace drug metabolism and distribution within biological systems. This aids in assessing the efficacy and safety of new pharmaceutical compounds .

- Toxicology Research : Helps in studying the metabolic pathways of toxic compounds, providing insights into their effects on human health.

Industrial Applications

- Synthesis of Complex Molecules : Used as a precursor in the synthesis of various industrial chemicals and materials, leveraging its unique isotopic labeling for quality control and process optimization .

- Material Science : Investigated for its potential use in developing new materials with specific properties due to its chemical structure.

Table 1: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | NMR Spectroscopy | Enhanced resolution for structural analysis |

| Biology | Metabolic Pathways | Tracing biochemical transformations |

| Medicine | Drug Development | Understanding pharmacokinetics |

| Industry | Synthesis of Chemicals | Quality control and optimization |

Table 2: Key Studies Involving this compound

Case Study 1: NMR Spectroscopy

In a study published by Cambridge Isotope Laboratories, researchers utilized this compound to investigate the molecular dynamics of phenolic compounds under varying environmental conditions. The carbon-13 NMR spectra provided detailed insights into molecular interactions that were not observable with non-labeled compounds .

Case Study 2: Drug Metabolism

A pharmacokinetic study explored the metabolism of a new drug candidate using this compound as a tracer. The research highlighted how the compound's isotopic labeling allowed for precise measurement of metabolic rates and pathways, significantly contributing to drug safety evaluations .

作用機序

The mechanism by which Catechol-13C6 exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The carbon-13 labeling allows for detailed tracking and analysis of these interactions using NMR spectroscopy .

類似化合物との比較

Similar Compounds

Cyclohexane-1,2-diol: Similar structure but without carbon-13 labeling.

Cyclohexane-1,3,5-triol: Contains three hydroxyl groups instead of two.

Cyclohexane-1,2,3,4,5,6-hexaol: Contains six hydroxyl groups.

Uniqueness

The uniqueness of Catechol-13C6 lies in its carbon-13 labeling, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. This labeling allows researchers to gain detailed insights into molecular structures and dynamics that are not possible with non-labeled compounds .

生物活性

Catechol-13C6 is a stable isotope-labeled derivative of catechol, a compound widely studied for its biological activities, particularly in the context of oxidative stress and metabolic pathways. This article explores the biological activity of this compound, focusing on its antioxidant properties, metabolic pathways, and implications in various biological systems.

Overview of this compound

Catechol (1,2-dihydroxybenzene) is a naturally occurring compound with two hydroxyl groups attached to a benzene ring. The incorporation of six carbon-13 isotopes in this compound allows for precise tracking in metabolic studies. This isotopic labeling enhances the understanding of catechol's behavior in biological systems, especially regarding its metabolism and interaction with other biomolecules.

Antioxidant Properties

Antioxidant Activity : this compound exhibits antioxidant properties similar to those of catechol. It can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

| Property | Catechol | This compound |

|---|---|---|

| Antioxidant Activity | Yes | Yes |

| Free Radical Scavenging | Moderate | Moderate |

| Reducing Power | High | High |

Metabolic Pathways

The metabolism of catechol compounds, including this compound, primarily involves enzymatic reactions catalyzed by cytochrome P450 enzymes and other oxidoreductases. These pathways lead to the formation of various metabolites that can have different biological activities.

- Cytochrome P450 Pathway : Catechol undergoes oxidation by cytochrome P450 enzymes, leading to the formation of quinones and other reactive metabolites. This pathway is significant in the context of drug metabolism and detoxification processes.

- Conjugation Reactions : Following oxidation, catechol metabolites may undergo conjugation with glucuronic acid or sulfate, enhancing their solubility and facilitating excretion.

- Stable Isotope Labeling : The use of this compound allows researchers to trace these metabolic pathways more accurately, providing insights into the kinetics and dynamics of catechol metabolism in vivo.

Case Studies and Research Findings

Several studies have investigated the biological activity of catechols and their derivatives, including this compound:

- Oxidative Stress Studies : Research has shown that catechols can mitigate oxidative stress in various cell types. For instance, a study demonstrated that catechol can reduce lipid peroxidation in neuronal cells exposed to oxidative agents, suggesting potential neuroprotective effects .

- Metabolic Profiling : A study utilizing stable isotope probing with this compound revealed insights into the microbial degradation pathways of aromatic compounds in environmental samples. The labeling allowed for the identification of specific microbial communities involved in the degradation process .

- Pharmacological Applications : Investigations into catechols as therapeutic agents have highlighted their potential role in treating conditions associated with oxidative damage, such as neurodegenerative diseases. The ability to track their metabolism using isotopically labeled compounds like this compound enhances our understanding of their pharmacokinetics .

特性

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMNLLNPGFGHC-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.067 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。